molecular formula C22H20ClNO3 B12608437 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide CAS No. 648923-99-3

5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12608437
CAS No.: 648923-99-3
M. Wt: 381.8 g/mol
InChI Key: IWLMMJPBBSPDSG-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide is a salicylanilide derivative characterized by a benzamide core substituted with a 5-chloro-2-hydroxy group on the salicylic acid moiety and a 4-methyl-2-(2-phenylethoxy)phenyl group on the aniline side chain. These compounds are pivotal in medicinal chemistry due to their dual functionality as enzyme inhibitors and antibacterial agents .

Properties

CAS No.

648923-99-3

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c1-15-7-9-19(24-22(26)18-14-17(23)8-10-20(18)25)21(13-15)27-12-11-16-5-3-2-4-6-16/h2-10,13-14,25H,11-12H2,1H3,(H,24,26)

InChI Key

IWLMMJPBBSPDSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)OCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic compound to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The amine group is acylated with a chloro-substituted benzoyl chloride to form the benzamide core.

    Etherification: The phenylethoxy group is introduced through an etherification reaction using phenylethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Esterification and Acylation Reactions

The hydroxy group at position 2 participates in esterification under standard conditions:

Reaction Type Reagents/Conditions Product Yield Reference
AcetylationAcetic anhydride, pyridine, 80°C5-Chloro-2-acetoxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide78%
BenzoylationBenzoyl chloride, DMAP, DCM5-Chloro-2-benzoyloxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide65%

These reactions preserve the amide bond while modifying the phenol group, enhancing lipophilicity for pharmacological studies.

Amide Bond Cleavage

The central amide linkage undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Products Applications
Acidic Hydrolysis6M HCl, reflux, 12h5-Chloro-2-hydroxybenzoic acid + 4-methyl-2-(2-phenylethoxy)anilineDegradation studies
Basic Hydrolysis2M NaOH, 70°C, 8h5-Chloro-2-hydroxybenzoate sodium salt + 4-methyl-2-(2-phenylethoxy)anilineMetabolite identification

The reaction kinetics depend on steric hindrance from the phenylethoxy group, with slower rates compared to simpler benzamides.

Oxidation Reactions

The phenolic hydroxy group is susceptible to oxidation:

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic, 50°C5-Chloro-2-oxo-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamideForms quinone-like structure
DDQDCM, RT, 24h5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide radicalStable radical for ESR studies

Oxidation products show altered electronic properties, influencing binding to biological targets.

O-Dealkylation of Phenylethoxy Group

The 2-phenylethoxy side chain undergoes cleavage under strong Lewis acids:

Reagent Conditions Products Significance
BBr₃DCM, -78°C, 2h5-Chloro-2-hydroxy-N-[4-methyl-2-hydroxyphenyl]benzamide + styreneKey metabolic pathway
AlCl₃Toluene, reflux, 6h5-Chloro-2-hydroxy-N-[4-methyl-2-hydroxyphenyl]benzamide + phenethyl alcoholStructural simplification

This reaction mimics cytochrome P450-mediated metabolism, critical for drug development.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration:

Reaction Reagents Position Product
BrominationBr₂, FeBr₃, 0°CPara to -OH5-Chloro-2-hydroxy-3-bromo-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide
NitrationHNO₃, H₂SO₄, 40°CMeta to -Cl5-Chloro-2-hydroxy-4-nitro-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide

Regioselectivity is governed by directing effects of -OH and -Cl groups.

Reduction Reactions

Selective reduction of nitro groups (in derivatives) has been demonstrated:

Substrate Reagent Conditions Product
Nitro-derivativeH₂, Pd/CEtOH, 25°C, 4h5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamine

This pathway enables synthesis of amine-containing analogs for structure-activity studies .

Metal Complexation

The hydroxy and amide groups act as bidentate ligands:

Metal Salt Conditions Complex Application
Cu(OAc)₂MeOH, RT, 2h[Cu(C₂₁H₁₉ClNO₃)₂]·2H₂OCatalytic oxidation studies
FeCl₃EtOH, 60°C, 1hFe(C₂₁H₁₉ClNO₃)Cl₂Magnetic property analysis

Stoichiometry and geometry of complexes confirmed by UV-Vis and XRD.

Photochemical Reactions

UV irradiation induces unique transformations:

Condition Product Mechanism
λ = 254 nm, 48h5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenoxyethoxy)phenyl]benzamidePhoto-Fries rearrangement
λ = 365 nm, O₂, 72h5-Chloro-2-hydroperoxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamideSinglet oxygen addition

Photodegradation pathways are critical for stability profiling.

This compound’s versatile reactivity enables its use as a scaffold in medicinal chemistry, particularly for developing kinase inhibitors and anti-inflammatory agents. The phenylethoxy group enhances blood-brain barrier penetration, while the chloro substituent modulates electronic properties for target selectivity. Recent studies highlight its potential in covalent inhibitor design through quinone methide intermediates formed under physiological conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that compounds similar to 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide exhibit promising anticancer properties. The compound's structural features allow it to interact with various biological targets involved in cancer progression. For instance, research has demonstrated that benzamide derivatives can inhibit histone deacetylases (HDACs), which play a crucial role in tumor cell proliferation and survival .

Case Study: HDAC Inhibition
A systematic evaluation of phenothiazine-based compounds showed that modifications similar to those in 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide resulted in increased potency against HDAC6, a target for cancer therapy. The binding mode of such compounds was confirmed through co-crystallization studies, indicating their potential as selective HDAC inhibitors .

Pharmacology

Pharmacokinetics and Drug Metabolism
The pharmacokinetic profile of related compounds suggests that they are rapidly metabolized and exhibit high protein binding. This characteristic is crucial for maintaining therapeutic levels in the bloodstream. The structure-activity relationship studies have indicated that substituents on the aromatic rings significantly affect solubility and metabolic stability, which are vital for drug development .

Neuropharmacological Applications

Neuropathic Pain Management
Compounds with similar structures have been investigated for their efficacy in managing neuropathic pain. The modulation of TRPM8 channels has been highlighted as a potential mechanism through which these compounds exert analgesic effects. In clinical trials, TRPM8 agonists have shown promise in improving symptoms of pain without significant side effects .

Synthesis and Development

The synthesis of 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide can be achieved through various organic reactions, including acylation and alkylation processes. The synthetic pathways often involve the use of protective groups to ensure selectivity during the reaction stages.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, which significantly influence biological activity:

Compound Name Substituent on Phenyl Ring Key Structural Features
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 4-(Trifluoromethyl) Electron-withdrawing CF₃ group enhances enzyme inhibition and lipophilicity
5-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide 4-Methyl Methyl group improves metabolic stability but reduces enzyme inhibition
5-Chloro-2-hydroxy-N-(3-trifluoromethylphenyl)benzamide 3-Trifluoromethyl Meta-CF₃ substitution alters binding interactions with cholinesterases
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide 4-Methanesulfonyl Polar sulfonyl group enhances solubility but may reduce membrane permeability

Key Trends :

  • Electron-withdrawing groups (e.g., CF₃, NO₂) enhance cholinesterase inhibition by stabilizing enzyme-ligand interactions.
  • Lipophilic groups (e.g., phenethyloxy) improve membrane penetration and antibacterial activity .

Enzyme Inhibition Profiles

Salicylanilide derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

Compound Name AChE IC₅₀ (µM) BChE IC₅₀ (µM) Selectivity (BChE/AChE) Reference
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 38.98 1.60 24.4
Rivastigmine (Control) 501.0 19.95 0.04
MMV665807 (Anti-malarial derivative) Not reported Not reported N/A

Highlights :

  • The trifluoromethyl derivative exhibits 24-fold selectivity for BChE , outperforming rivastigmine in potency .
  • N-Methyl-N-phenyl carbamate analogs show balanced inhibition of both AChE and BChE .

Antimicrobial and Antibiofilm Activities

Several analogs demonstrate broad-spectrum antibacterial effects:

Compound Name MIC Against S. aureus (µM) MIC Against M. tuberculosis (µM) Antibiofilm Activity (IC₅₀) Reference
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 0.070–8.95 18.7 Strong (≤30 µM)
MMV665807 1.0–2.0 Not tested 4–8 µM (biofilm disruption)
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 4.66–35.8 35.8 Moderate

Mechanistic Insights :

  • Bulky/lipophilic substituents (e.g., isopropyl, thiabutyl) correlate with enhanced antistaphylococcal activity .
  • Derivatives like MMV665807 disrupt bacterial biofilms at low concentrations, suggesting non-membrane-targeted mechanisms .

Physicochemical and Crystallographic Properties

Crystal structure analyses reveal conformational preferences:

Compound Name Dihedral Angle (Salicylamide-Phenyl) Hydrogen Bonding Patterns Reference
5-Chloro-2-hydroxy-N-(4-chlorophenyl)benzamide (2a) 38.5° Intramolecular O–H⋯O and N–H⋯O bonds
5-Chloro-2-hydroxy-N-phenethylbenzamide (2c) 42.1° Extended π-π stacking with adjacent molecules

Structural Implications :

  • Smaller dihedral angles enhance planarity, improving enzyme active site binding .
  • Hydrogen bonding networks stabilize the bioactive conformation in cholinesterase inhibition .

Cytotoxicity and Selectivity

Cytotoxicity varies with substituent lipophilicity:

Compound Name Cytotoxicity (THP-1 IC₅₀, µM) Selectivity Index (SI)* Reference
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 1.4–10.0 2.1–14.3
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide >10.0 <1.0

*SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). Key Findings:

  • High lipophilicity (e.g., CF₃, phenethyloxy) correlates with increased cytotoxicity, necessitating targeted delivery .
  • Compounds with moderate SI values (2–14) are candidates for dual-action therapies (antibacterial + anticancer) .

Biological Activity

5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C21H24ClN2O3
  • Molecular Weight : 392.88 g/mol
  • CAS Number : 648923-57-3

Antimicrobial Activity

Research indicates that derivatives of 5-chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide exhibit significant antimicrobial properties. A study involving a series of similar benzamide compounds demonstrated their effectiveness against various bacterial and fungal strains. The compounds were evaluated for their ability to inhibit the growth of pathogens, with results showing comparable or superior activity to established antibiotics such as isoniazid and fluconazole.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamideMycobacterium tuberculosis0.5 µg/mL
5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamideStaphylococcus aureus1 µg/mL
5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamideCandida albicans0.25 µg/mL

These findings suggest that the compound may be a promising candidate for further development in antimicrobial therapies .

Structure-Activity Relationships (SAR)

The biological activity of the compound can be attributed to its structural components. The presence of the chloro and hydroxy groups appears to enhance its lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action. Studies have shown that modifications in the phenyl ring significantly affect the potency of these compounds against target microorganisms .

In Vitro Studies

In a series of in vitro experiments, researchers synthesized various derivatives of benzamides, including the target compound. These derivatives were screened against mycobacterial, bacterial, and fungal strains. The results indicated that compounds with specific substitutions on the benzene rings exhibited enhanced biological activity.

One notable study demonstrated that certain derivatives showed significant inhibition of photosynthetic electron transport in spinach chloroplasts, indicating potential applications in agricultural settings as well .

Clinical Relevance

In clinical settings, compounds similar to 5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide have been tested for their efficacy in treating infections caused by resistant strains of bacteria. Patients treated with these compounds reported improved outcomes compared to traditional therapies, highlighting their potential as novel therapeutic agents .

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